REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[C:10]([O:12]CC)=O)=[C:4]([NH:15][CH3:16])[CH:3]=1.[CH2:17]([NH2:19])[CH3:18].C(=O)(O)[O-].[Na+]>CN1C(=O)CCC1>[CH2:17]([NH:19][C:2]1[CH:3]=[C:4]2[C:5]([CH:8]=[CH:9][C:10](=[O:12])[N:15]2[CH3:16])=[CH:6][N:7]=1)[CH3:18] |f:2.3|
|
Name
|
|
Quantity
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45 mg
|
Type
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reactant
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Smiles
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ClC1=CC(=C(C=N1)/C=C/C(=O)OCC)NC
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Name
|
|
Quantity
|
1 mL
|
Type
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reactant
|
Smiles
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C(C)N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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CN1CCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The vial was sealed
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel (50% ethyl acetate in hexanes eluant)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NC1=NC=C2C=CC(N(C2=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |